![molecular formula C5H6BrF2N3O2S B2861011 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide CAS No. 1946822-82-7](/img/structure/B2861011.png)
5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
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Description
5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide is a chemical compound . It is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions. For instance, 4-bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can be analyzed using various techniques. Information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be obtained .Mechanism of Action
The mechanism of action of pyrazole derivatives can be diverse, depending on their pharmacological effects. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain compound .
Future Directions
Pyrazole derivatives, including 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide, have shown potential in various pharmacological applications . Future research could focus on optimizing their therapeutic activity with fewer adverse effects . Further studies could also explore their potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
5-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF2N3O2S/c6-5-3(14(9,12)13)1-10-11(5)2-4(7)8/h1,4H,2H2,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZUVINFRLJLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1S(=O)(=O)N)Br)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide |
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